

Application Notes and Protocols: ^1H NMR Analysis of 4-Amino-3-methylbenzoic Acid

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Compound of Interest

Compound Name: 4-Amino-3-methylbenzoic acid

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Introduction

4-Amino-3-methylbenzoic acid is a valuable building block in medicinal chemistry and drug development. Its aromatic structure, featuring amino and carboxylic acid functional groups, makes it a key intermediate in the synthesis of a variety of pharmaceutical compounds. A thorough understanding of its structure and purity is paramount for its effective use in research and development.

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of organic molecules. This document provides a detailed guide to the ^1H NMR analysis of **4-Amino-3-methylbenzoic acid**, including experimental protocols and data interpretation.

^1H NMR Spectral Data

The ^1H NMR spectrum of **4-Amino-3-methylbenzoic acid** was acquired in deuterated dimethyl sulfoxide ($\text{DMSO}-d_6$). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Table 1: ^1H NMR Spectral Data of **4-Amino-3-methylbenzoic Acid** in $\text{DMSO}-d_6$

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.571	d	1H	H-6
7.548	dd	1H	H-2
6.624	d	1H	H-5
~5.5 (broad)	s	2H	-NH ₂
~2.1	s	3H	-CH ₃
~12.5 (broad)	s	1H	-COOH

Note: The chemical shifts for the amine (-NH₂) and carboxylic acid (-COOH) protons are broad and their positions can vary depending on concentration and temperature. The values provided are typical.

Interpretation of the Spectrum

The ¹H NMR spectrum of **4-Amino-3-methylbenzoic acid** displays characteristic signals corresponding to the protons in its structure.

- Aromatic Protons: The three protons on the benzene ring appear in the aromatic region (6.5-8.0 ppm).
 - The proton at the 6-position (H-6) appears as a doublet at 7.571 ppm.
 - The proton at the 2-position (H-2) appears as a doublet of doublets at 7.548 ppm.
 - The proton at the 5-position (H-5) is shielded by the electron-donating amino group and appears as a doublet at a more upfield chemical shift of 6.624 ppm.
- Methyl Protons: The three protons of the methyl group (-CH₃) appear as a singlet at approximately 2.1 ppm.
- Amine and Carboxylic Acid Protons: The two protons of the amino group (-NH₂) and the single proton of the carboxylic acid group (-COOH) are acidic and exchangeable. They

typically appear as broad singlets. Their chemical shifts can be highly variable.

Experimental Protocol: ^1H NMR Sample Preparation

This protocol outlines the steps for preparing a sample of solid **4-Amino-3-methylbenzoic acid** for ^1H NMR analysis.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Materials:

- **4-Amino-3-methylbenzoic acid** (5-25 mg)[\[1\]](#)
- Deuterated dimethyl sulfoxide (DMSO-d_6) (0.6-0.7 mL)[\[3\]](#)
- 5 mm NMR tube
- Vial with a cap
- Pasteur pipette
- Glass wool or cotton plug[\[2\]](#)
- Vortex mixer (optional)

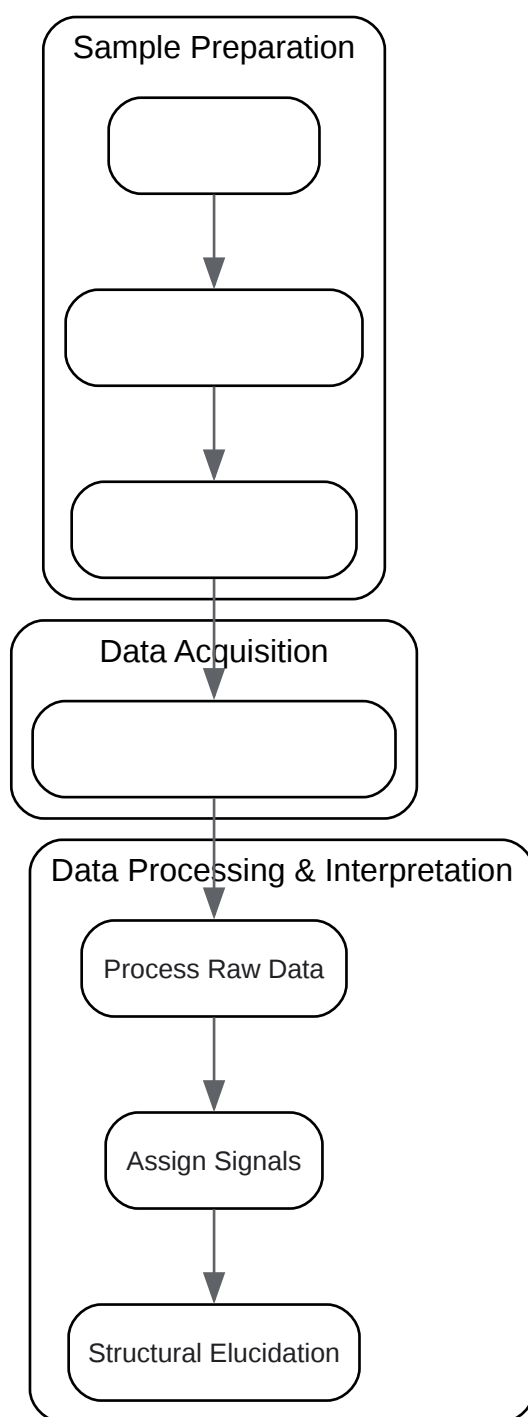
Procedure:

- **Weighing the Sample:** Accurately weigh 5-25 mg of **4-Amino-3-methylbenzoic acid** and transfer it to a clean, dry vial.[\[1\]](#)
- **Dissolving the Sample:** Add approximately 0.6-0.7 mL of DMSO-d_6 to the vial.[\[3\]](#) Cap the vial and mix the contents until the solid is completely dissolved. Gentle warming or vortexing can aid in dissolution.
- **Filtering the Sample:** To remove any particulate matter, which can adversely affect the quality of the NMR spectrum, filter the solution.
 - Place a small plug of glass wool or cotton into a Pasteur pipette.

- Use the pipette to transfer the sample solution from the vial into the NMR tube. The plug will trap any undissolved solids.
- Sample Volume: Ensure the final volume of the solution in the NMR tube is approximately 0.6-0.7 mL, which corresponds to a height of about 4-5 cm in a standard 5 mm NMR tube.[3]
- Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.
- Instrument Analysis: The prepared sample is now ready for analysis in the NMR spectrometer.

Logical Workflow for ^1H NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to data interpretation in the ^1H NMR analysis of **4-Amino-3-methylbenzoic acid**.

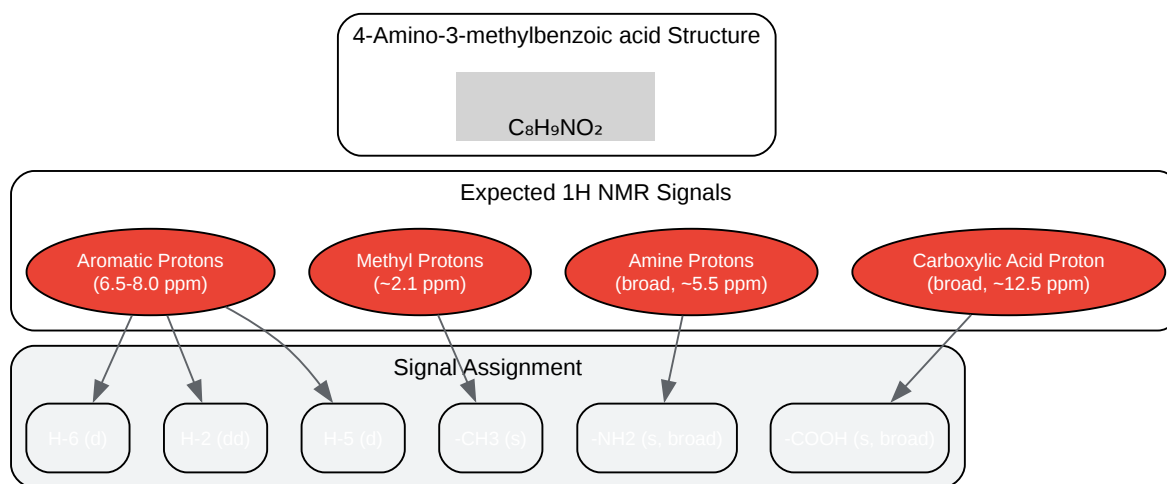


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Caption: Workflow for 1H NMR analysis of **4-Amino-3-methylbenzoic acid**.

Signal Assignment Logic

The assignment of the proton signals in the ^1H NMR spectrum of **4-Amino-3-methylbenzoic acid** is based on established principles of chemical shifts and spin-spin coupling.



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